1-(5-Bromo-2,3-difluorophenyl)pyrrolidine

CAS No.: 1704067-47-9

Cat. No.: VC3101404

Molecular Formula: C10H10BrF2N

Molecular Weight: 262.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1704067-47-9 |

|---|---|

| Molecular Formula | C10H10BrF2N |

| Molecular Weight | 262.09 g/mol |

| IUPAC Name | 1-(5-bromo-2,3-difluorophenyl)pyrrolidine |

| Standard InChI | InChI=1S/C10H10BrF2N/c11-7-5-8(12)10(13)9(6-7)14-3-1-2-4-14/h5-6H,1-4H2 |

| Standard InChI Key | XHFJMKVOEFNBAY-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=C(C(=CC(=C2)Br)F)F |

| Canonical SMILES | C1CCN(C1)C2=C(C(=CC(=C2)Br)F)F |

Introduction

Chemical Identity and Basic Properties

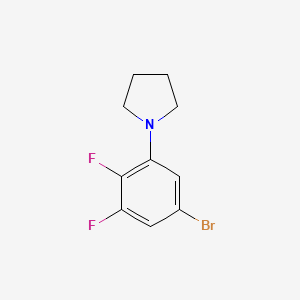

1-(5-Bromo-2,3-difluorophenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a phenyl group substituted with bromine and two fluorine atoms. The compound is identifiable through several standardized chemical identifiers:

Table 1: Chemical Identifiers of 1-(5-Bromo-2,3-difluorophenyl)pyrrolidine

| Parameter | Value |

|---|---|

| CAS Number | 1704067-47-9 |

| Molecular Formula | C₁₀H₁₀BrF₂N |

| Molecular Weight | 244.10 g/mol |

| InChI | InChI=1S/C10H10BrF2N/c11-7-5-8(12)10(13)9(6-7)14-3-1-2-4-14/h5-6H,1-4H2 |

| InChI Key | XHFJMKVOEFNBAY-UHFFFAOYSA-N |

| SMILES | FC=1C=C(Br)C=C(C1F)N2CCCC2 |

The compound consists of a five-membered pyrrolidine ring connected to a phenyl ring that bears bromine at the 5-position and fluorine atoms at positions 2 and 3 . This unique substitution pattern contributes significantly to its physicochemical properties and potential biological activities.

Structural Characteristics

The structure of 1-(5-Bromo-2,3-difluorophenyl)pyrrolidine features several notable elements that influence its chemical behavior:

-

The pyrrolidine ring (C₄H₈N) provides a basic nitrogen center capable of participating in hydrogen bonding and acid-base interactions.

-

The bromine substituent at the 5-position of the phenyl ring introduces steric bulk and potential for halogen bonding interactions.

-

The two fluorine atoms at positions 2 and 3 contribute to the molecule's electronic properties, potentially enhancing metabolic stability and modifying lipophilicity.

This structural arrangement creates a molecule with an interesting balance of lipophilic and polar characteristics. The presence of both bromine and fluorine atoms on the phenyl ring contributes substantially to its reactivity profile and potential biological activity .

Physical and Chemical Properties

The physical and chemical properties of 1-(5-Bromo-2,3-difluorophenyl)pyrrolidine are primarily influenced by its halogenated aromatic structure and the pyrrolidine moiety.

Table 2: Physical and Chemical Properties of 1-(5-Bromo-2,3-difluorophenyl)pyrrolidine

| Property | Description/Value |

|---|---|

| Physical State | Solid |

| Appearance | Not specified in available data |

| Solubility | Likely soluble in organic solvents due to lipophilic nature |

| Lipophilicity | Moderate to high due to halogen substituents |

| Stability | Potentially enhanced metabolic stability due to fluorine atoms |

| pKa | Not reported in available literature |

| Melting Point | Not reported in available literature |

| Boiling Point | Not reported in available literature |

The compound is expected to exhibit significant lipophilicity due to the presence of bromine and fluorine substituents, which would influence its solubility profile and membrane permeability characteristics . The fluorine atoms specifically may enhance metabolic stability by reducing susceptibility to oxidative metabolism, a property frequently exploited in medicinal chemistry.

Chemical Reactivity

The chemical reactivity of 1-(5-Bromo-2,3-difluorophenyl)pyrrolidine is determined by several functional features:

-

The pyrrolidine nitrogen provides a site for protonation, alkylation, and acylation reactions.

-

The bromine substituent offers opportunities for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Sonogashira couplings).

-

The difluorinated aromatic ring exhibits modified electrophilic aromatic substitution patterns compared to unsubstituted benzene.

The compound may participate in various chemical transformations, including nucleophilic substitutions and electrophilic aromatic substitutions, making it a versatile building block in organic synthesis . The specific interplay between the electron-withdrawing fluorine atoms and the halogen substituent creates unique reactivity profiles that can be exploited in synthesis design.

The unique combination of fluorine and bromine substituents in 1-(5-Bromo-2,3-difluorophenyl)pyrrolidine may confer specific pharmacokinetic advantages, such as enhanced metabolic stability and modified lipophilicity, which are desirable characteristics in drug development .

Applications in Medicinal Chemistry

The potential applications of 1-(5-Bromo-2,3-difluorophenyl)pyrrolidine in medicinal chemistry stem from its structural features and the general utility of halogenated heterocycles in drug discovery:

-

Building Block for Drug Synthesis: The compound may serve as a versatile intermediate in the synthesis of more complex pharmaceutical compounds.

-

Structure-Activity Relationship Studies: The specific substitution pattern provides opportunities for exploring structure-activity relationships in drug discovery programs.

-

Metabolically Stable Pharmacophore: The difluorophenyl moiety may offer enhanced metabolic stability compared to non-fluorinated analogs, a key consideration in drug design.

-

Potential CNS Applications: Pyrrolidine-containing structures have historically shown utility in central nervous system (CNS) drug development, particularly for compounds targeting dopamine receptors .

Research into fluorinated pyrrolidine derivatives has identified potential applications in therapeutic areas ranging from cancer treatment to neurological disorders, suggesting potential research directions for this specific compound .

| Hazard Category | Classification/Information |

|---|---|

| Skin Irritation | Category 2 - Causes skin irritation |

| Eye Irritation | Category 2A - Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 - May cause respiratory irritation (single exposure) |

| Routes of Exposure | Inhalation, eye contact, skin contact, ingestion |

| Potential Symptoms | Skin inflammation (itching, scaling, reddening), eye irritation (redness, pain), respiratory irritation |

| Transportation Classification | Not classified as hazardous material for transportation |

Appropriate safety measures when handling this compound include using proper personal protective equipment (gloves, eye protection, lab coat), ensuring adequate ventilation, and following standard laboratory safety protocols for chemical handling .

Comparative Analysis with Similar Compounds

1-(5-Bromo-2,3-difluorophenyl)pyrrolidine shares structural similarities with several related compounds, providing context for understanding its unique properties:

Table 5: Comparison with Structurally Similar Compounds

| Compound | CAS Number | Similarity to Target Compound | Key Structural Differences |

|---|---|---|---|

| 1-(3-Bromo-5-fluorophenyl)pyrrolidine | 1199773-24-4 | 0.88 | Different position of bromine and one fewer fluorine atom |

| 1-(5-Bromo-2-fluorophenyl)pyrrolidine | 1280786-82-4 | 0.88 | Lacks one fluorine atom at position 3 |

| 1-(2-Bromo-4-fluorophenyl)pyrrolidine | 1355246-96-6 | 0.88 | Different positions of bromine and fluorine atoms |

The specific patterns of halogen substitution in these analogs likely result in distinct electronic properties, lipophilicity profiles, and potentially different biological activities . These subtle structural variations can significantly impact pharmacological properties and are often exploited in medicinal chemistry optimization programs.

Current Research Status and Future Directions

-

Structure-Activity Relationship Studies: Systematic investigation of the relationship between structural modifications and biological activity could help identify optimal substitution patterns for specific applications.

-

Medicinal Chemistry Applications: Further exploration of this compound as a building block in the synthesis of potential therapeutic agents, particularly for CNS disorders or antimicrobial applications.

-

Synthetic Methodology Development: Development of more efficient synthetic routes to access this compound and related analogs would facilitate broader research applications.

-

Biological Screening Programs: Comprehensive screening against diverse biological targets could uncover unexpected activities and applications.

The scientific interest in fluorinated heterocycles continues to grow, particularly in drug discovery where such compounds often exhibit favorable pharmacokinetic properties . As research in this field progresses, compounds like 1-(5-Bromo-2,3-difluorophenyl)pyrrolidine may find expanded applications and greater scientific attention.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume